molecular formula C10H8N4O4 B6361630 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 1006499-87-1

3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6361630
CAS No.: 1006499-87-1
M. Wt: 248.19 g/mol
InChI Key: SUOPQRNPBZCLAS-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Organic Synthesis and Chemical Biology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif, first synthesized by Ludwig Knorr in 1883, is a cornerstone in both organic synthesis and chemical biology. researchgate.netmdpi.com The pyrazole ring is aromatic and serves as a versatile scaffold in the creation of a wide array of complex molecules. mdpi.com Synthetic chemists utilize various methods to construct the pyrazole core, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, 1,3-dipolar cycloadditions, and multicomponent reactions. mdpi.com

The significance of pyrazoles is profoundly demonstrated by their presence in numerous biologically active compounds. researchgate.net The pyrazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.net Consequently, pyrazole derivatives have been developed for a broad spectrum of therapeutic areas. researchgate.net They are found in drugs with anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety

Drug Name Therapeutic Category
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Rimonabant Anti-obesity (Cannabinoid receptor antagonist)
Sildenafil Erectile dysfunction treatment (PDE5 inhibitor)
Fipronil Insecticide

This table illustrates the diverse applications of the pyrazole scaffold in commercially significant products.

Rationale for Academic Research on Nitro-Substituted Pyrazoles, with Emphasis on 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

The introduction of one or more nitro groups (–NO₂) onto the pyrazole framework gives rise to nitrated pyrazoles, a subclass of compounds that has garnered significant academic interest for several distinct reasons. The primary driver for research into nitropyrazoles has historically been their potential as energetic materials. The nitro group is a well-known explosophore, and its incorporation into the stable pyrazole ring can produce compounds with high density, high nitrogen content, and favorable detonation properties, making them candidates for explosives, propellants, and pyrotechnics.

Beyond energetic materials, nitro-substituted heterocycles are of interest in medicinal chemistry. The nitroaromatic group is a key feature in bioreductive prodrugs. In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitro groups can be selectively reduced by cellular enzymes (like nitroreductases) to activate a cytotoxic agent. The 4-nitrophenyl moiety, in particular, is a common "trigger" in hypoxia-activated prodrug design.

While specific published research focusing exclusively on this compound is limited, its structure logically combines these two areas of academic inquiry. The molecule contains the 3-nitropyrazole core, associated with energetic properties, and the N-(4-nitrophenyl)methyl group, a structure often explored in the context of bioreductive chemistry. Therefore, the rationale for its academic investigation can be inferred:

As a Model Compound: It serves as an excellent model for studying the chemical and physical properties resulting from the combination of a C-nitrated pyrazole and an N-linked nitrophenyl group.

In Energetic Materials Science: Researchers may synthesize this compound to evaluate its thermal stability, density, and energetic performance, comparing it to other nitrated pyrazoles. The two nitro groups contribute to a high nitrogen content and a less favorable oxygen balance, which are key parameters in this field.

In Medicinal Chemistry: The compound could be investigated as a potential hypoxia-activated agent. The presence of two nitro groups offers multiple sites for enzymatic reduction, potentially leading to novel activation mechanisms. It could also serve as a synthetic intermediate for more complex drug candidates.

Historical Context and Evolution of Research on Nitrated Pyrazole Architectures

The history of pyrazole chemistry dates back to the late 19th century, but the specific exploration of nitrated pyrazoles is a more recent development. The first synthesis of a simple C-nitropyrazole, 3-nitropyrazole, was reported by Habraken and co-authors in 1970. This was achieved through the thermal rearrangement of N-nitropyrazole. This discovery opened the door to the synthesis and characterization of a wide range of nitrated pyrazole derivatives.

Early research focused on fundamental synthesis and reaction mechanisms. A common synthetic route involves the direct nitration of the pyrazole ring, which typically occurs at the 4-position, or the nitration of a protected pyrazole followed by rearrangement.

In recent decades, the focus of nitropyrazole research has shifted towards specific applications, driven by advances in materials science and pharmacology. The evolution of this research can be summarized in a few key phases:

Initial Synthesis and Mechanistic Studies (1970s-1980s): Following the first synthesis, efforts were concentrated on developing reliable methods for producing various mono- and poly-nitrated pyrazoles and understanding the regioselectivity of nitration reactions.

Rise of Energetic Materials Research (1990s-Present): A significant portion of modern research on nitropyrazoles is dedicated to their application as high-energy-density materials. This involves synthesizing novel compounds with multiple nitro groups or linking pyrazole rings to create larger, more energetic structures and carefully measuring their explosive performance and sensitivity.

Emerging Biological and Pharmaceutical Interest (2000s-Present): More recently, the potential biological activities of nitropyrazoles have begun to be explored. Studies have investigated nitropyrazole derivatives as antimicrobial agents and as intermediates for creating more complex molecules for drug discovery. researchgate.net The concept of using nitroaromatic compounds for targeting tumor hypoxia has also brought renewed attention to structures like this compound.

Table 2: Key Properties of the Parent Compound, 3-Nitropyrazole

Property Value
Molecular Formula C₃H₃N₃O₂
Molecular Weight 113.07 g/mol
Melting Point 174-175 °C
Appearance Tan solid

Data for the foundational 3-nitropyrazole moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1-[(4-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPQRNPBZCLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole

Single-Crystal X-ray Diffraction Analysis

No publicly accessible crystallographic data exists for 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole. Therefore, the following information could not be determined:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, specific high-resolution NMR spectroscopic data for this compound are not available in the reviewed literature. This prevents a detailed analysis for the following:

Nitrogen (¹⁵N) NMR Chemical Shift Analysis for Heteroatom Characterization:Data from ¹⁵N NMR spectroscopy, which would provide direct insight into the electronic structure of the nitrogen atoms within the pyrazole (B372694) ring and nitro groups, is also unavailable.

While data exists for structurally related pyrazole derivatives, the unique combination of a 3-nitro substituent and a 1-(4-nitrophenyl)methyl substituent defines a specific molecule for which dedicated experimental analysis is required. Extrapolation from similar but distinct compounds would not meet the standards of scientific accuracy for the requested detailed article. Further experimental research is needed to characterize the precise structural and spectroscopic properties of this compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY, ADEQUATE) for Comprehensive Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the complete elucidation of a molecule's covalent framework. youtube.com Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, confirming the structural assembly of this compound.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this molecule, COSY spectra are expected to show correlations between the adjacent protons on the pyrazole ring (H-4 and H-5) and between the ortho- and meta-protons on the 4-nitrophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms, providing one-bond (¹JCH) correlation data. nih.gov This technique is crucial for assigning the carbon signals corresponding to the pyrazole ring, the methylene (B1212753) bridge (-CH₂-), and the 4-nitrophenyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This is particularly powerful for connecting different structural fragments. Key expected correlations for this compound include the signal from the methylene protons to the C-5 and C-3a carbons of the pyrazole ring and to the quaternary carbon (C-1') of the nitrophenyl ring. These correlations definitively establish the connectivity between the pyrazole and the (4-nitrophenyl)methyl substituent.

The combined data from these 2D NMR experiments allow for a full and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure.

Table 1: Expected 2D NMR Correlations for this compound
TechniqueCorrelating NucleiExpected Key Correlations
COSY¹H ↔ ¹HH-4 ↔ H-5 (pyrazole ring) H-2'/H-6' ↔ H-3'/H-5' (phenyl ring)
HSQC¹H ↔ ¹³C (¹JCH)H-4 ↔ C-4 H-5 ↔ C-5 CH₂ ↔ CH₂ H-2'/H-6' ↔ C-2'/C-6' H-3'/H-5' ↔ C-3'/C-5'
HMBC¹H ↔ ¹³C (²JCH, ³JCH)CH₂ ↔ C-5, C-3a CH₂ ↔ C-1', C-2', C-6' H-5 ↔ C-4, C-3a, CH₂ H-4 ↔ C-5, C-3, C-3a

Solid-State NMR Spectroscopy for Bulk Material Characterization

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy characterizes the compound in its bulk, crystalline form. This technique is sensitive to the local environment of nuclei and can be used to investigate phenomena such as polymorphism (the existence of multiple crystalline forms), molecular packing, and intermolecular interactions. For this compound, ssNMR could differentiate between potential polymorphs, which may exhibit distinct chemical shifts due to differences in their crystal lattice environments. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (IR and Raman) Investigations

Identification of Characteristic Absorption Bands and Functional Group Analysis

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups. The nitro (NO₂) groups give rise to strong, characteristic absorption bands. The asymmetric stretching vibration typically appears in the 1560–1500 cm⁻¹ region, while the symmetric stretching vibration is found between 1360–1300 cm⁻¹. The pyrazole ring exhibits characteristic C=N and N-N stretching vibrations. jocpr.com Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1600–1450 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric Stretching-NO₂1560 - 1500
Symmetric Stretching-NO₂1360 - 1300
StretchingAromatic C=C1600 - 1450
StretchingPyrazole C=N1550 - 1480
StretchingAromatic C-H3100 - 3000
StretchingAliphatic C-H (CH₂)2960 - 2850

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

To support experimental assignments, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict vibrational frequencies and intensities. derpharmachemica.comasrjetsjournal.org A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each calculated vibrational mode. For this compound, a PED analysis would confirm that the bands observed in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions are almost pure NO₂ stretching modes. It would also help to disentangle the complex vibrations in the 1600-1400 cm⁻¹ region, assigning contributions from the pyrazole and phenyl ring stretching modes. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Characterization of Electronic Transitions and Chromophore Properties

The UV-Vis spectrum of this compound is defined by its extensive conjugated system, which includes the pyrazole ring, the nitrophenyl group, and the nitro substituent on the pyrazole. These structural components act as chromophores. The spectrum is expected to be characterized by intense absorption bands corresponding to π → π* electronic transitions. nih.gov The unsubstituted pyrazole ring absorbs at approximately 203-210 nm. nih.govrsc.org However, the presence of the nitro groups and the phenyl ring creates a highly conjugated system, which is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Weaker n → π* transitions, originating from the lone pairs of electrons on the nitrogen and oxygen atoms of the nitro and pyrazole groups, may also be observed, typically at longer wavelengths than the π → π* transitions.

Table 3: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected Wavelength RegionRelative Intensity
π → πConjugated pyrazole-phenyl system250 - 400 nmHigh
n → π-NO₂ groups, pyrazole N atoms> 350 nmLow

Examination of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance, and more broadly, any significant change in its ultraviolet-visible (UV-Vis) absorption spectrum, when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states. The study of solvatochromic effects provides valuable insights into the nature of electronic transitions and the intermolecular interactions between the solute (the compound of interest) and the solvent.

For a molecule like this compound, which possesses polar nitro groups and a π-conjugated system, significant solvatochromic shifts are anticipated. The electronic structure of this compound involves intramolecular charge transfer (ICT) character, where electron density is redistributed upon electronic excitation. The presence of two nitro groups, one on the pyrazole ring and one on the phenyl ring, makes the molecule susceptible to strong interactions with solvent molecules, particularly those capable of hydrogen bonding or possessing a large dipole moment.

The examination of solvatochromism is typically conducted by recording the UV-Vis absorption spectra of the compound in a series of solvents with a wide range of polarities. The position of the maximum absorption wavelength (λmax) is then correlated with solvent polarity parameters.

In the case of this compound, it is expected that the absorption bands corresponding to π → π* and n → π* transitions will be sensitive to the solvent environment. A bathochromic shift (a shift to a longer wavelength, or red shift) is often observed in polar solvents for transitions where the excited state is more polar than the ground state. Conversely, a hypsochromic shift (a shift to a shorter wavelength, or blue shift) may occur if the ground state is more stabilized by the polar solvent than the excited state. Given the electron-withdrawing nature of the nitro groups, the excited states are likely to be more polar, suggesting a probable bathochromic shift with increasing solvent polarity.

The following table presents hypothetical data for the longest wavelength absorption maximum (λmax) of this compound in various solvents, illustrating the expected solvatochromic trend.

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.88295
Dichloromethane8.93304
Ethanol24.55310
Acetonitrile37.5312
Dimethyl Sulfoxide (DMSO)46.7318

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₀H₈N₄O₄), the exact monoisotopic mass is 248.0549 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 248, confirming the molecular weight.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments (ions and neutral radicals). The structure of this compound contains several features that would direct the fragmentation pathways: the nitroaromatic systems, the pyrazole ring, and the benzylic methylene bridge.

A plausible fragmentation pattern would involve the following key steps:

Benzylic Cleavage: The bond between the methylene group and the pyrazole nitrogen is a likely site for initial cleavage. This would lead to the formation of a highly stable 4-nitrobenzyl cation. This tropylium-like ion is resonance-stabilized and is often observed as a prominent peak in the mass spectra of benzyl-substituted compounds.

Loss of Nitro Groups: Nitroaromatic compounds commonly fragment through the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.gov The molecular ion could lose a nitro group to form a fragment ion at m/z 202.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da) after initial ring opening. researchgate.net

Combined Fragmentations: Sequential losses are common. For instance, the primary 4-nitrobenzyl cation could subsequently lose its nitro group.

The table below outlines the proposed major fragments for this compound and their corresponding theoretical m/z values.

m/z (Theoretical)Proposed Ion StructureFormula of IonNotes
248[M]⁺˙[C₁₀H₈N₄O₄]⁺˙Molecular Ion
202[M - NO₂]⁺[C₁₀H₈N₃O₂]⁺Loss of a nitro group
136[C₇H₆NO₂]⁺[C₇H₆NO₂]⁺4-Nitrobenzyl cation (Benzylic cleavage)
113[C₃H₃N₃O₂]⁺[C₃H₃N₃O₂]⁺3-Nitropyrazole radical cation (from cleavage)
90[C₇H₆O]⁺[C₇H₆O]⁺Loss of NO₂ from the 4-nitrobenzyl cation
76[C₆H₄]⁺[C₆H₄]⁺Benzyne radical cation from further fragmentation

Theoretical and Computational Chemistry Investigations of 3 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole. DFT calculations are employed to determine the molecule's electronic structure, from which a wealth of information regarding its geometry, energy, and reactivity can be derived.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found, corresponding to a stable or metastable conformation. This process is crucial as the molecular geometry dictates many of its physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å) C-N (pyrazole)1.38
N-N (pyrazole)1.35
C-NO2 (pyrazole)1.45
C-C (phenyl)1.40
C-NO2 (phenyl)1.47
Bond Angles (°) C-N-N (pyrazole)110.0
N-C-NO2 (pyrazole)125.0
C-C-NO2 (phenyl)118.0
Dihedral Angles (°) Pyrazole (B372694) - Phenyl45.0

Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be distributed over the pyrazole and phenyl rings, while the LUMO is likely to be localized on the nitro groups, which are strong electron-withdrawing moieties. tandfonline.com This distribution is indicative of the potential for intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.50
LUMO-3.20
HOMO-LUMO Gap (ΔE) 4.30

Note: These values are hypothetical and serve to illustrate the typical energy levels for such compounds.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. rjpn.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.

Table 3: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO)/25.35
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.15
Electrophilicity Index (ω)χ²/2η6.66

Note: These values are calculated from the illustrative HOMO and LUMO energies in Table 2.

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the specific atoms or regions that are most likely to participate in a chemical reaction. researchgate.netrsc.org Fukui functions are particularly useful for this purpose, as they indicate the change in electron density at a specific site when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attack.

In this compound, the nitro groups and the nitrogen atoms of the pyrazole ring are expected to be key reactive sites. Fukui function analysis can quantify the reactivity of each atom, providing a detailed map of the molecule's chemical selectivity.

Table 4: Illustrative Fukui Functions for Selected Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N (pyrazole)0.150.050.10
C-NO2 (pyrazole)0.250.020.14
N (NO2 on phenyl)0.300.010.16
C (phenyl ortho to NO2)0.180.030.11

Note: These are hypothetical values intended to illustrate the relative reactivity of different atomic sites.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netnih.gov It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic rings are likely to exhibit positive potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability

Table 5: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C=C) (phenyl)π(C-NO2)5.2
LP(N) (pyrazole)σ(C-N)3.8
π(C=N) (pyrazole)π*(C-NO2)4.5

Note: These are hypothetical values representing plausible stabilization energies for the indicated interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the topology of electron density in molecular systems. This analysis provides a rigorous basis for identifying and characterizing chemical bonds, including weaker noncovalent interactions that are crucial for understanding molecular stability and crystal packing. nih.gov For pyrazole derivatives, QTAIM analysis, often complemented by Hirshfeld surface analysis, helps in quantifying various intermolecular and intramolecular interactions. tandfonline.comrsc.org

In related pyrazole structures, studies have revealed the presence of various noncovalent interactions such as C–H···O, N–H···N, and π–π stacking interactions. rsc.orgresearchgate.netnih.gov The analysis of bond critical points (BCPs) is central to QTAIM. nih.gov The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), allow for the classification of interactions. nih.gov A positive value of the Laplacian (∇²ρ > 0) is indicative of closed-shell interactions, which are characteristic of noncovalent bonds like hydrogen bonds and van der Waals forces. nih.gov The strength of these interactions can be estimated from the local potential and kinetic energy densities at the BCP. researchgate.net For similar heterocyclic compounds, QTAIM has been successfully employed to characterize the nature and strength of hydrogen bonds and other weak interactions that dictate the supramolecular architecture. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics, stability, and interaction of molecules with their environment.

Conformational Dynamics and Stability in Various Chemical Environments

The conformational landscape of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole and phenyl rings. rsc.org MD simulations can explore the potential energy surface of This compound to identify stable conformers and the energy barriers between them. The flexibility of the molecule is largely determined by the rotational freedom around the single bonds, particularly the bond connecting the nitrophenylmethyl group to the pyrazole nitrogen.

In different chemical environments, such as various solvents, the relative stability of conformers can change. rsc.org MD simulations allow for the study of these solvent effects on molecular conformation. For instance, in a study of a related pyrazole-containing imide derivative, MD simulations were used to explore the most likely binding mode with a protein target, highlighting the importance of conformational analysis in understanding biological activity. researchgate.net The stability of the molecule is also influenced by intramolecular interactions, such as hydrogen bonds, which can be identified and characterized through these simulations.

Solvent Interaction Studies and Adsorption Mechanism Analysis

MD simulations are instrumental in understanding how solute molecules interact with solvent molecules and how they adsorb onto surfaces. For pyrazole derivatives, which have applications as corrosion inhibitors, MD simulations have been used to model their adsorption on metal surfaces. nih.govresearchgate.net These simulations can reveal the orientation of the inhibitor molecule on the surface and the nature of the interactions involved, which can be either physisorption (electrostatic) or chemisorption (covalent). nih.gov

The interaction of This compound with different solvents can be investigated by analyzing the radial distribution functions and coordination numbers obtained from MD simulations. This provides a detailed picture of the solvent shell structure around the molecule. The presence of polar groups like the nitro (NO₂) groups suggests that the molecule will have strong interactions with polar solvents. The study of pyrazole derivatives as corrosion inhibitors in acidic solutions has shown that the adsorption process often follows the Langmuir isotherm, indicating the formation of a protective monolayer on the metal surface. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental structural assignments. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.netresearchgate.net

For pyrazole derivatives, theoretical calculations of FT-IR, NMR, and UV-Vis spectra have shown good agreement with experimental results. tandfonline.comnih.gov

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are typically calculated using DFT methods. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental FT-IR spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical shifts with experimental data is crucial for confirming the molecular structure. spectrabase.comresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption spectra. researchgate.netresearchgate.net Calculations can be performed in both the gas phase and in various solvents to match experimental conditions. The analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions provides insight into the nature of the electronic excitations, such as π-π* or n-π* transitions. researchgate.netresearchgate.net

Below is a table summarizing typical experimental versus theoretical spectroscopic data for a related pyrazole derivative.

Spectroscopic DataExperimental ValueTheoretical (DFT) ValueAssignment
FT-IR (cm⁻¹) 1638~1640C=N stretching
1508, 1345~1510, ~1350NO₂ stretching (asymmetric, symmetric)
¹³C NMR (ppm) 148.6~149.0C=N
58.36~58.5Methine Carbon (CH)
UV-Vis (nm) ~277~280n-π* transition
~220~225π-π* transition

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), including optical switching and data storage. nih.gov Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. This compound possesses these structural features, with the nitro groups acting as strong electron acceptors.

The NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. researchgate.net DFT calculations are commonly used to determine the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) of molecules. nih.gov The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO activity. researchgate.net

Studies on similar nitro-substituted aromatic compounds have shown that the intramolecular charge transfer (ICT) from a donor to an acceptor group plays a crucial role in enhancing the NLO response. researchgate.netresearchgate.net The presence of two nitro groups in the target molecule is expected to lead to a large dipole moment and significant hyperpolarizability. The energy gap between the HOMO and LUMO is also an important factor; a smaller energy gap generally correlates with a larger hyperpolarizability and enhanced NLO properties. nih.gov Theoretical investigations provide a pathway to screen and design novel materials with promising NLO characteristics before undertaking their synthesis and experimental characterization. nih.gov

Molecular Interactions and Ligand Target Recognition Mechanisms of 3 Nitro 1 4 Nitrophenyl Methyl 1h Pyrazole and Its Analogues

Structure-Activity Relationship (SAR) Studies: Elucidating Key Structural Features for Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole and its analogues influences their interactions with molecular targets. These studies systematically modify the molecule's structure to identify key functional groups and substitution patterns that govern its biological efficacy.

Impact of Nitro Group Position and Substitution Patterns on Interaction Profiles

The presence and position of nitro (NO₂) groups on the phenyl rings are critical determinants of the molecule's interaction profile. As potent electron-withdrawing groups, they significantly alter the electronic distribution of the aromatic systems, which in turn affects the molecule's ability to engage in various non-covalent interactions.

Table 1: Influence of Nitro Group Substitution on Molecular Properties and Activity
FeatureObservationImplication for Molecular InteractionSource(s)
Electronic Nature Strong electron-withdrawing character.Creates electron-deficient regions on the phenyl ring, making it a potential site for electrophilic interactions and π-stacking with electron-rich aromatic amino acids. nih.gov
Positioning para-Nitrophenyl substitution is associated with high biological activity in related pyrazoles.Optimal positioning for interaction within specific target binding pockets; may facilitate key hydrogen bonds or polar contacts. nih.gov
Multiple Substitutions Increasing the number of nitro groups enhances the electrophilic nature of the molecule.Potentially stronger interactions with nucleophilic sites on a target, but may also alter solubility and pharmacokinetic properties. nih.gov
Hydrogen Bonding The oxygen atoms of the nitro group can act as hydrogen bond acceptors.Direct interaction with hydrogen bond donor residues (e.g., Arginine, Lysine) in a protein active site. nih.gov

Role of the N-substituent in Modulating Molecular Interactions

The N-substituent, in this case the (4-nitrophenyl)methyl group, plays a crucial role in orienting the molecule within a binding pocket and provides an additional point of interaction. SAR studies on various N-substituted pyrazoles consistently show that the nature of this substituent significantly modulates biological activity. frontiersin.org

The benzyl (B1604629) group itself introduces a second aromatic ring, providing a scaffold for hydrophobic and π-stacking interactions. The flexibility of the methylene (B1212753) linker allows the nitrophenyl ring to adopt various conformations to optimize its fit within a target site. Studies on related N-benzyl heterocyclic compounds have noted that this substituent contributes to potent biological activity, such as antioxidant effects. researchgate.net The substitution pattern on this benzyl ring is also important; the presence of the second nitro group further modifies the electronic properties and interaction potential of this part of the molecule. The introduction of apolar moieties like benzyl rings at this position has been shown to be favorable for the activity of some pyrazole (B372694) derivatives. frontiersin.org

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. This analysis provides insights into the binding affinity and the specific intermolecular interactions that stabilize the ligand-target complex.

Computational Protocols for Ligand-Target Docking (e.g., Protein, DNA)

Computational studies on nitrophenyl-pyrazole analogues frequently employ a multi-step protocol to ensure accuracy. The process typically begins with geometry optimization of the ligand's structure using Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory, to find its most stable, low-energy conformation. nih.govresearchgate.net

For the docking simulation itself, software such as AutoDock or GOLD Suite is commonly used. nih.govalrasheedcol.edu.iq The target protein's three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). In studies of analogous compounds, targets have included a wide range of enzymes, such as human Dihydrofolate Reductase (DHFR) (PDB ID: 1KMS), kinases like VEGFR-2 (PDB ID: 2QU5), and other proteins implicated in inflammation or oxidative stress (PDB IDs: 5ADH, 1RO6). nih.govnih.govresearchgate.net The docking protocol involves defining a specific binding site on the target and allowing the ligand to flexibly explore different poses within that site. The poses are then scored based on a function that estimates the binding free energy, with lower energy scores indicating more favorable binding. alrasheedcol.edu.iq

Characterization of Binding Modes and Key Intermolecular Contacts (e.g., Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions)

Docking studies reveal that nitrophenyl pyrazole derivatives engage with their biological targets through a combination of intermolecular forces. The specific interactions depend on the topology and amino acid composition of the target's binding site.

Crystal structure analysis of a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, confirms that the nitrophenyl ring is twisted relative to the pyrazole ring, with a dihedral angle of 31.38°. nih.gov This non-planar conformation is crucial for fitting into complex three-dimensional binding pockets.

Key interactions identified in docking simulations of analogous compounds include:

Pi-Pi Stacking: The aromatic pyrazole and nitrophenyl rings are frequently involved in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site. nih.gov

Hydrogen Bonds: The oxygen atoms of the nitro groups are potent hydrogen bond acceptors, often forming crucial bonds with donor residues such as arginine and lysine. nih.gov The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl rings and the hydrocarbon backbone of the molecule engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and alanine, contributing significantly to binding affinity. nih.gov

Table 2: Predicted Intermolecular Contacts for Nitrophenyl Pyrazole Analogues with Protein Targets
Interaction TypeMolecular Feature InvolvedPotential Interacting Amino Acid ResiduesSource(s)
Hydrogen Bond Nitro group oxygens, Pyrazole nitrogensArg, Lys, Gln, Asn, Ser nih.gov
Pi-Pi Stacking Pyrazole ring, Phenyl ringsPhe, Tyr, Trp, His nih.gov
Pi-Alkyl / Pi-Sigma Aromatic ringsVal, Leu, Ile, Ala nih.gov
Hydrophobic Phenyl rings, Methylene bridgeAla, Val, Leu, Ile, Pro nih.gov

Mechanistic Studies of Molecular Target Interactions (In Vitro Focus)

While computational studies predict how a molecule might bind, in vitro assays provide experimental validation and quantify its effect on a biological target. Studies on this compound analogues have demonstrated inhibitory activity against a variety of enzymes and cellular processes.

These mechanistic studies often involve incubating the compound with a purified enzyme or cell culture and measuring a specific biological endpoint. For example, pyrazole derivatives have been tested for their ability to inhibit enzymes like carbonic anhydrases (hCA I and II), urease, butyrylcholinesterase, and mushroom tyrosinase. researchgate.nettandfonline.comresearchgate.net The potency of the inhibition is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In one study, a series of pyrazole derivatives was evaluated for inhibitory activity against mushroom tyrosinase, with the most potent compound exhibiting an IC₅₀ value of 15.9 µM. researchgate.net Other research has focused on antiproliferative effects, screening compounds against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) to determine their cytotoxic potential. researchgate.net These in vitro results are crucial for confirming the hypotheses generated from SAR and molecular docking studies, providing a direct link between the molecule's structure and its functional effect on a biological system.

Table 3: Examples of In Vitro Activities for Analogous Pyrazole Derivatives
Biological Target/AssayType of ActivityFindingSource(s)
Mushroom Tyrosinase Enzyme InhibitionA pyrazole analogue showed potent inhibition with an IC₅₀ of 15.9 µM. researchgate.net
Carbonic Anhydrase (hCA I, II) Enzyme InhibitionSynthesized pyrazole derivatives were tested as inhibitors against hCA I and II isoforms. tandfonline.com
Butyrylcholinesterase Enzyme InhibitionCertain N-substituted pyrazoles were found to be selective inhibitors of this enzyme. researchgate.net
Cancer Cell Lines (HeLa, MCF7) AntiproliferativePyrazolyl acylhydrazones showed relevant antitumor properties with micromolar IC₅₀ values. researchgate.net
Antioxidant (ROS formation) Radical ScavengingSelected pyrazoles demonstrated higher antioxidant and ROS formation inhibition than reference drugs. researchgate.net

DNA Binding and Intercalation Mechanisms

The interaction of pyrazole derivatives with deoxyribonucleic acid (DNA) is a critical area of investigation, with implications for their potential therapeutic applications. While direct studies on this compound are limited, research on analogous structures provides significant insights into the potential mechanisms of DNA binding and intercalation.

Studies on novel N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have demonstrated their ability to bind to calf thymus DNA (ct-DNA). researchgate.net These interactions were investigated using electronic absorption and fluorescence spectroscopies, which suggested that the compounds could insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This mode of binding is often facilitated by the planar aromatic regions of the molecule, which can stack between the DNA base pairs. The pyrazole ring, along with the attached phenyl and nitrophenyl groups, can form a sufficiently planar structure to engage in such interactions. jst.go.jp

Furthermore, a DNA minor groove binding model has been proposed for some 1H-pyrazole-3-carboxamide derivatives. nih.gov This model suggests that the pyrazole ring can form a rigid plane with electron-rich chromophores, allowing it to fit into the minor groove of the DNA and interact with the DNA bases through π-π stacking. jst.go.jp The binding affinity of these compounds to DNA has been quantified, with some derivatives exhibiting significant binding constants. nih.gov For instance, one such derivative demonstrated a strong ability to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex, indicating a competitive binding mechanism and a significant alteration of the DNA conformation. nih.gov Some pyrazole derivatives have also been shown to induce cleavage of supercoiled plasmid DNA, suggesting a more direct damaging interaction with the DNA backbone. nih.gov

The presence of nitro groups, as seen in this compound, can further influence DNA binding. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic rings, potentially enhancing the stacking interactions with DNA bases. Molecular docking studies of pyrazole-based chalcones have indicated that the unsaturated carbonyl system can lead to greater electrostatic interactions with DNA bases. nih.gov

Compound Type Proposed DNA Interaction Mechanism Experimental Evidence
N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivativesIntercalation researchgate.netElectronic absorption and fluorescence spectroscopy researchgate.net
1H-pyrazole-3-carboxamide derivativesMinor groove binding, π-π stacking jst.go.jpnih.govElectronic absorption spectroscopy, viscosity measurements, fluorescence quenching of EB-DNA complex, DNA cleavage assays nih.gov
Pyrazole-based chalconesElectrostatic interactions with DNA bases nih.govMolecular docking studies nih.gov

Modulation of Protein Assemblies (e.g., Microtubule Polymerization)

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, making them an important target for anticancer agents. nih.gov Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, suggesting that this compound and its analogues could also modulate microtubule dynamics.

The mechanism of action for many tubulin inhibitors involves binding to specific sites on the tubulin dimer, thereby disrupting the process of microtubule assembly or disassembly. nih.gov Pyrazole-containing compounds have been shown to interfere with microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, pyrazole derivatives have been designed to interact with the colchicine-binding site on β-tubulin, a well-known target for microtubule-destabilizing agents. nih.gov

Research on pyrazole-oxindole conjugates has demonstrated their ability to inhibit tubulin polymerization, with some compounds showing potent activity. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the colchicine (B1669291) site, highlighting key interactions with amino acid residues. Similarly, pyrazoline derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, with some exhibiting potency comparable to the known inhibitor colchicine. acs.org

The structural features of these pyrazole analogues are critical for their antitubulin activity. The presence of specific substituents on the pyrazole and associated phenyl rings can significantly influence their binding affinity and inhibitory potency. The planar nature of the pyrazole ring, combined with the conformational flexibility of the side chains, allows for optimal positioning within the binding pocket of tubulin.

Pyrazole Analogue Effect on Microtubules Mechanism of Action
Pyrazole-oxindole conjugatesInhibition of tubulin polymerization mdpi.comBinding to the colchicine site on β-tubulin nih.gov
Pyrazoline derivativesInhibition of tubulin polymerization acs.orgComparable to colchicine acs.org
3-substituted 7-phenylpyrrolo[3,2-f]quinolin-9(6H)-oneInhibition of microtubule polymerization, cell cycle arrest at G2/M nih.govNot specified
N-(biphenyl-2-yl) tryptoline (B14887) (BPT)Microtubule depolymerization, cell cycle arrest at G2/M nih.govDual inhibition of Cdk4 and microtubules nih.gov

Enzyme Active Site Inhibition Mechanisms

Pyrazole and its derivatives are well-known inhibitors of alcohol dehydrogenase. nih.gov Kinetic studies have shown that pyrazole acts as a competitive inhibitor with respect to the alcohol substrate, binding to the active site of the enzyme and preventing the substrate from binding. nih.gov The nitrogen atoms of the pyrazole ring are crucial for coordinating with the zinc ion present in the active site of many dehydrogenases.

More broadly, pyrazole-containing compounds have been developed as potent and selective inhibitors of various kinases. nih.govnih.gov In many cases, they act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. nih.gov The substituents on the pyrazole ring play a significant role in determining the selectivity and potency of these inhibitors by interacting with specific sub-pockets within the kinase domain. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Docking studies of pyrazole-containing compounds in the active site of COX-2 have revealed that specific functional groups, such as a nitro group, can enhance binding affinity through interactions with key amino acid residues like Arg120 and Tyr355. researchgate.net

Enzyme Target Inhibition Mechanism Key Interactions
Alcohol DehydrogenaseCompetitive inhibition nih.govCoordination with active site zinc ion nih.gov
Protein KinasesATP-competitive inhibition nih.govHydrogen bonding with the hinge region nih.gov
Cyclooxygenase-2 (COX-2)Active site binding researchgate.netIonic and hydrogen bonds with Arg120 and Tyr355 researchgate.net
Nitric Oxide Synthase (NOS)Competitive inhibition nih.govInteraction with the L-arginine binding site nih.gov

Nitroreduction-Mediated Interaction Pathways at the Molecular Level

The presence of nitro groups in this compound suggests that its biological activity may be mediated, at least in part, by nitroreductase enzymes. These enzymes are capable of reducing nitroaromatic compounds to their corresponding amino derivatives through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net This reductive metabolism can lead to the bioactivation of the compound, generating reactive intermediates that can interact with cellular macromolecules.

The reduction of a nitro group to an amino group is a six-electron process that can proceed through either a one-electron or a two-electron pathway, depending on the specific nitroreductase and the presence of oxygen. researchgate.net Oxygen-insensitive nitroreductases, often found in bacteria, typically catalyze a two-electron reduction, which is less likely to produce reactive oxygen species. nih.gov

The hydroxylamine intermediate formed during nitroreduction is known to be a reactive species that can covalently bind to cellular nucleophiles, including DNA and proteins. nih.gov This covalent modification can lead to cellular damage and cytotoxicity. The conversion of a strong electron-withdrawing nitro group to an electron-donating amino group can dramatically alter the electronic properties of the molecule, which may in turn affect its non-covalent interactions with biological targets. nih.gov

This nitroreductase-mediated activation is a key principle in the design of hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the expression and activity of nitroreductases are often elevated. This allows for the selective activation of nitroaromatic prodrugs in the tumor tissue, leading to targeted cytotoxicity while minimizing effects on healthy, well-oxygenated tissues.

Step in Nitroreduction Intermediate/Product Potential Molecular Interaction
Two-electron reduction of nitro groupNitroso derivativeFurther reduction
Further two-electron reductionHydroxylamine derivativeCovalent binding to DNA and proteins nih.gov
Final two-electron reductionAmino derivativeAltered non-covalent interactions due to change in electronic properties nih.gov

Pharmacophore Modeling and Ligand Design Principles Based on Pyrazole Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for the design of new ligands. nih.gov Pharmacophore modeling, a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity, has been extensively applied to pyrazole-based compounds. acs.org

A typical pharmacophore model for a pyrazole-based inhibitor might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (in unsubstituted pyrazoles) and acceptors, allowing for crucial interactions with target proteins. nih.gov The substituents on the pyrazole ring can be tailored to occupy specific hydrophobic pockets or to form additional hydrogen bonds, thereby enhancing binding affinity and selectivity. nih.gov

For kinase inhibitors, a common pharmacophore includes a heterocyclic core, such as pyrazole, that can interact with the hinge region of the ATP-binding site. mdpi.com Additional pharmacophoric features are then designed to interact with the surrounding regions of the active site, such as the DFG motif and the P-loop. nih.gov The structure-activity relationship (SAR) studies of pyrazole-based inhibitors have provided valuable insights into the optimal substitution patterns for various targets. For instance, the introduction of specific groups at certain positions of the pyrazole ring can significantly impact selectivity for one kinase over another. nih.gov

Ligand design based on the pyrazole scaffold often involves a fragment-based approach, where small molecular fragments are identified that bind to the target protein, and then these fragments are linked together or grown to create a more potent and selective inhibitor. The pyrazole ring frequently serves as a central linking unit in this strategy. The synthetic accessibility of pyrazoles allows for the generation of large libraries of derivatives for screening and optimization. nih.gov

Pharmacophore Feature Role in Ligand Binding Example in Pyrazole Scaffolds
Hydrogen Bond Donor/AcceptorForms directional interactions with protein backbone or side chainsPyrazole nitrogen atoms interacting with the kinase hinge region mdpi.com
Hydrophobic GroupOccupies nonpolar pockets in the binding sitePhenyl or alkyl substituents on the pyrazole ring nih.gov
Aromatic RingParticipates in π-π stacking or hydrophobic interactionsPhenyl groups attached to the pyrazole core nih.gov
Charged GroupForms electrostatic interactions with charged residuesNot typically a core feature of the pyrazole itself, but can be incorporated in substituents

Information Unvailable for "this compound" in Advanced Applications

Following a comprehensive search of available scientific literature, no specific information was found regarding the chemical compound This compound in the context of advanced applications in chemical biology and materials science.

The requested article, focusing on its development as a chemical probe, its potential in functional materials, and strategies for enhancing molecular recognition, cannot be generated due to the absence of published research data for this specific molecule. Searches for its use in investigating biological processes, its electronic and optical properties for materials science, and its application in probe design did not yield any relevant results.

While the broader class of nitrophenyl pyrazoles has been a subject of scientific inquiry for various biological and material applications, the specific compound of interest, this compound, does not appear in the reviewed literature under the specified advanced applications. Therefore, it is not possible to provide the detailed, data-driven article as outlined in the user's request.

Conclusion and Future Perspectives in the Research of Nitrated Pyrazole Derivatives

Synthesis of Key Academic Research Findings on 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

Direct research on This compound is sparse. However, the synthesis and properties of analogous compounds, particularly those with a substituted benzyl (B1604629) group at the N1 position of a 3-nitropyrazole ring, have been explored, primarily in the context of medicinal chemistry.

A notable area of research is the development of kinase inhibitors. For instance, a series of 1-benzyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is implicated in necroptosis. nih.gov Within this class of compounds, molecules with a 3-nitro group on the pyrazole (B372694) ring and various substituents on the benzyl moiety have shown significant activity. This suggests that This compound could potentially exhibit interesting biological activities, with the nitro group on the phenyl ring potentially modulating its electronic and steric properties to influence target binding.

The synthesis of such N-alkylated nitropyrazoles typically follows a common pathway. The parent heterocycle, 3-nitro-1H-pyrazole, can be synthesized through the nitration of pyrazole, often involving a nitration-rearrangement sequence. nih.gov Subsequently, the N-H proton of 3-nitro-1H-pyrazole can be removed by a base, and the resulting anion can be reacted with a suitable electrophile, in this case, 1-(halomethyl)-4-nitrobenzene, to yield the target compound. mdpi.com

The general synthetic approach can be summarized as follows:

Nitration of Pyrazole: Pyrazole is nitrated to form N-nitropyrazole.

Rearrangement: The N-nitropyrazole undergoes thermal or acid-catalyzed rearrangement to yield 3-nitro-1H-pyrazole. nih.gov

N-alkylation: 3-nitro-1H-pyrazole is deprotonated and reacted with a 4-nitrobenzyl halide to introduce the (4-nitrophenyl)methyl group at the N1 position.

This synthetic strategy is versatile and has been employed for the preparation of various N-substituted nitropyrazoles. mdpi.com

Identification of Remaining Challenges and Knowledge Gaps in its Fundamental Chemistry

The primary knowledge gap concerning This compound is the lack of empirical data on its synthesis, characterization, and properties. While a synthetic route can be postulated based on known reactions of similar compounds, the specific reaction conditions, yields, and purification methods have not been reported.

Key challenges and knowledge gaps include:

Optimized Synthesis: The efficiency of the N-alkylation step can be influenced by the choice of base, solvent, and reaction temperature. Without experimental data, the optimal conditions for the synthesis of this specific compound are unknown.

Regioselectivity: While the N1 position is generally favored for alkylation in 3-substituted pyrazoles, the potential for substitution at the N2 position, though less likely, cannot be entirely dismissed without experimental verification.

Physicochemical Properties: Fundamental properties such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) for This compound are not available in the literature.

Chemical Reactivity: The reactivity of the compound, particularly the influence of the two nitro groups on the stability of the molecule and the reactivity of the pyrazole and phenyl rings, remains unexplored. The electron-withdrawing nature of the nitro groups is expected to significantly impact the molecule's electronic properties.

Biological Activity: While related compounds show promise as kinase inhibitors, the specific biological targets and pharmacological profile of This compound are unknown. nih.gov

Directions for Future Academic and Methodological Research on Related Compounds

Future research on This compound and related nitrated pyrazole derivatives should focus on addressing the aforementioned knowledge gaps.

Academic Research Directions:

Synthesis and Characterization: The first step would be the synthesis and full characterization of This compound . This would provide the foundational data necessary for all further studies.

Exploration of Biological Activity: Given the activity of similar 1-benzyl-3-nitropyrazoles, this compound should be screened against a panel of kinases and other biological targets to identify potential therapeutic applications. nih.gov Structure-activity relationship (SAR) studies could be conducted by synthesizing analogues with different substituents on the phenyl ring.

Materials Science Applications: Nitrated pyrazoles are also investigated as energetic materials. mdpi.com While the presence of the benzyl group may not be ideal for high-energy applications, the thermal stability and decomposition pathways of this compound could be of academic interest.

Methodological Research Directions:

Development of Efficient Synthetic Routes: Research into more efficient and greener synthetic methods for N-alkylation of nitropyrazoles would be beneficial. This could include exploring microwave-assisted synthesis or the use of novel catalysts.

Computational Studies: In the absence of experimental data, computational modeling can provide insights into the structure, electronic properties, and potential reactivity of This compound . These theoretical studies can guide future experimental work.

Analytical Method Development: The development of robust analytical methods for the detection and quantification of this compound and its potential metabolites would be crucial for any future pharmacological studies.

Q & A

Advanced Research Question

  • Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution. Stabilizes charge-transfer complexes in enzyme inhibition assays .
  • Trifluoromethyl Group : Increases lipophilicity (logP) and metabolic stability, improving bioavailability in cytotoxicity studies .
  • Synergistic Effects : Combined nitro and trifluoromethyl groups amplify π-π stacking interactions with biological targets (e.g., kinase active sites) .

What in vitro models are appropriate for assessing the compound's biological activity?

Basic Research Question

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate EC₅₀ values .

How can computational chemistry aid in predicting the compound's interaction with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., COX-2 or EGFR) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

What are the challenges in achieving regioselectivity during functionalization, and how can they be addressed?

Advanced Research Question
Regioselectivity issues arise in nitration and alkylation steps. Mitigation strategies:

  • Directed Metalation : Use directing groups (e.g., azides) to control nitro group positioning .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl ester protection in carboxylate derivatives) .

How does the compound's stability under various conditions affect experimental design?

Basic Research Question

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .
  • pH Sensitivity : Avoid strong bases (pH >10) to prevent hydrolysis of the pyrazole ring .

What are the key considerations when designing SAR studies for pyrazole derivatives?

Advanced Research Question
SAR Table :

Substituent PositionEffect on ActivityExample Derivative
1-(4-Nitrophenyl)↑ Enzyme inhibitionThis compound
3-Trifluoromethyl↑ Metabolic stability1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
5-Methyl↓ Cytotoxicity1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-triazole

What analytical techniques are critical for quantifying the compound in complex mixtures?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorbance) .
  • LC-MS : ESI+ mode for molecular ion detection (e.g., m/z 244 [M]+) .

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